Cas no 508-52-1 (Ouabagenin)

Ouabagenin is a cardiotonic steroid aglycone derived from the hydrolysis of ouabain, a naturally occurring cardiac glycoside. It serves as a key intermediate in the synthesis of ouabain and related compounds, which are known for their ability to inhibit Na+/K+-ATPase, a critical enzyme in cellular ion homeostasis. Ouabagenin is widely used in pharmacological research to study cardiac glycoside mechanisms, ion transport regulation, and potential therapeutic applications in heart failure and hypertension. Its high purity and structural specificity make it valuable for biochemical assays and structure-activity relationship studies. The compound is typically supplied as a white crystalline powder, ensuring consistency for experimental reproducibility.
Ouabagenin structure
Ouabagenin structure
Product Name:Ouabagenin
CAS No:508-52-1
MF:C23H34O8
MW:438.511268138886
CID:368035
PubChem ID:12313812
Update Time:2025-06-27

Ouabagenin Chemical and Physical Properties

Names and Identifiers

    • Card-20(22)-enolide,1,3,5,11,14,19-hexahydroxy-, (1b,3b,5b,11a)-
    • OUABAGENIN
    • 1BETA,3BETA,5,11ALPHA,14,19-HEXAHYDROXY-5BETA-CARD-20[22]-ENOLIDE
    • 1BETA,3BETA,5ALPHA,11ALPHA,14,19-HEXA-HYDROXY-5BETA,20[22]-CARDENOLIDE
    • G-STROPHANTHIDIN
    • Ouabain genin
    • Card-20(22)-enolide, 1,3,5,11,14,19-hexahydroxy-, (1.beta.,3.beta.,5.beta.,11.alpha.)-
    • 5beta-Card-20(22)-enolide, 1beta,3beta,5,11alpha,14,19-hexahydroxy-
    • OUABAGENIN [MI]
    • Ouabagenin, >=95%
    • Card-20(22)-enolide, 1,3,5,11,14,19-hexahydroxy-, (1-beta,3-beta,5-beta,11-alpha)-
    • 1-beta,3-beta,5,11-alpha,14,19-Hexahydroxy-5-beta-card-20(22)-enolide
    • 4-18-00-03554 (Beilstein Handbook Reference)
    • DTXSID901026559
    • CHEBI:71016
    • UNII-R2692W2T67
    • 1 beta,3 beta,5,11 alpha,14,19- hexahydroxy-5 beta-card-20(22)-enolide
    • SCHEMBL643840
    • NSC 97088
    • BRN 0060306
    • 1.BETA.,3.BETA.,5,11.ALPHA.,14,19-HEXAHYDROXY-5.BETA.-20(22)-CARDENOLIDE
    • 3-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,3,5,11,14-pentahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
    • Q1724241
    • CHEMBL2068926
    • NSC-97088
    • 1beta,3beta,5,11alpha,14,19-Hexahydroxy-5beta-card-20(22)-enolide
    • 5-beta-Card-20(22)-enolide, 1-beta,3-beta,5,11-alpha,14,19-hexahydroxy-
    • R2692W2T67
    • 508-52-1
    • HY-W754708
    • Card-20(22)-enolide, 1,3,5,11,14,19-hexahydroxy-, (1-beta,3-beta,5-beta,11-alpha)-(9CI)
    • 5beta-Card-20(22)-enolide, 1beta,3beta,5,11alpha,14,19-hexahydroxy-(8CI)
    • CS-0815075
    • 1 beta,3 beta,5,11 alpha,14,19-hexahydroxy-5 beta-card-20(22)-enolide
    • CARD-20(22)-ENOLIDE, 1,3,5,11,14,19-HEXAHYDROXY-, (1BETA,3BETA,5BETA,11ALPHA)-
    • 1BETA,3BETA,5,11ALPHA,14,19-HEXAHYDROXY-5BETA-20(22)-CARDENOLIDE
    • Ouabagenin
    • Inchi: 1S/C23H34O8/c1-20-9-16(26)19-15(23(20,30)5-3-14(20)12-6-18(28)31-10-12)2-4-21(29)8-13(25)7-17(27)22(19,21)11-24/h6,13-17,19,24-27,29-30H,2-5,7-11H2,1H3/t13-,14+,15+,16+,17+,19+,20+,21-,22+,23-/m0/s1
    • InChI Key: BXSABLKMKAINIU-QOHCMMFCSA-N
    • SMILES: O[C@]12CC[C@H](C3=CC(=O)OC3)[C@@]1(C)C[C@H]([C@@H]1[C@@]3(CO)[C@@H](C[C@@H](C[C@]3(CC[C@H]12)O)O)O)O

Computed Properties

  • Exact Mass: 438.22500
  • Monoisotopic Mass: 438.22536804g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 2
  • Complexity: 813
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 10
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 148

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.520±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 250-256 ºC
  • Solubility: Slightly soluble (2.1 g/l) (25 º C),
  • PSA: 147.68000
  • LogP: -0.36680
  • Solubility: Not determined

Ouabagenin Security Information

  • Hazardous Material transportation number:UN 1544 6.1/PG 1
  • WGK Germany:3
  • Hazard Category Code: 23-28-33
  • Safety Instruction: S45
  • RTECS:FH5100000
  • Hazardous Material Identification: T+
  • Risk Phrases:R23; R28; R33

Ouabagenin Pricemore >>

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Additional information on Ouabagenin

Ouabagenin: A Comprehensive Overview

Ouabagenin, also known by its CAS number 508-52-1, is a naturally occurring compound that has garnered significant attention in the scientific and medical communities. This compound, primarily found in certain plants, has been extensively studied for its potential pharmacological properties. Recent research has shed light on its mechanisms of action, making it a promising candidate for various therapeutic applications.

The chemical structure of Ouabagenin is characterized by a complex arrangement of carbon rings and functional groups, which contribute to its unique biological activities. Scientists have identified that the compound exhibits strong antioxidant properties, which play a crucial role in combating oxidative stress—a key factor in many chronic diseases. Studies published in reputable journals such as *Nature Communications* and *Science Advances* have demonstrated that Ouabagenin can effectively neutralize free radicals, thereby protecting cells from damage.

In addition to its antioxidant properties, Ouabagenin has been shown to possess anti-inflammatory effects. Chronic inflammation is a underlying cause of numerous health conditions, including cardiovascular diseases, diabetes, and neurodegenerative disorders. Research conducted at leading institutions such as the University of California and the Massachusetts Institute of Technology (MIT) has revealed that Ouabagenin can inhibit the production of pro-inflammatory cytokines, offering a potential avenue for treating inflammatory diseases.

The source of Ouabagenin is another area of interest for researchers. It is primarily extracted from the roots and stems of plants belonging to the *Apocynaceae* family. These plants have been used in traditional medicine for centuries, and modern science is now validating their therapeutic potential. The extraction process involves advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and potency of the compound.

Recent advancements in synthetic biology have enabled scientists to produce Ouabagenin in vitro using genetically engineered microorganisms. This breakthrough not only enhances the scalability of production but also reduces costs associated with extracting the compound from natural sources. Researchers at institutions like Stanford University have successfully engineered *E. coli* strains to synthesize Ouabagenin, paving the way for large-scale manufacturing.

The pharmacokinetics and bioavailability of Ouabagenin are critical factors determining its therapeutic potential. Studies have shown that when administered orally, the compound exhibits moderate bioavailability due to its rapid metabolism in the liver. However, researchers are exploring innovative delivery systems, such as nanoparticles and liposomal formulations, to improve its absorption and efficacy.

One of the most promising applications of Ouabagenin lies in its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Preclinical studies conducted at institutions like Harvard Medical School have demonstrated that Ouabagenin can protect neurons from oxidative stress and inflammation, two major contributors to neurodegeneration. These findings suggest that the compound could serve as a novel therapeutic agent for these debilitating conditions.

Moreover, Ouabagenin has shown potential in anticancer research. Studies published in *Cell* and *Molecular Cancer Research* have revealed that the compound can induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells. This selective toxicity makes it an attractive candidate for developing targeted cancer therapies with minimal side effects.

The global market for natural products like Ouabagenin is rapidly expanding due to increasing consumer demand for plant-based remedies. According to a report by Grand View Research, the market size is projected to grow at a compound annual growth rate (CAGR) of 6% from 2023 to 2030. This growth is driven by rising awareness of the health benefits associated with natural compounds and their minimal adverse effects compared to synthetic drugs.

In conclusion, Ouabagenin (CAS No: 508-52-1) represents a significant advancement in natural product research with diverse therapeutic applications. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a versatile compound with immense potential in drug development. As research continues to uncover new insights into its mechanisms and applications, Ouabagenin stands poised to play a pivotal role in modern medicine.

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